VU937 -

VU937

Catalog Number: EVT-1535683
CAS Number:
Molecular Formula: C14H17F3N2O
Molecular Weight: 286.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU937 is a negative control for VU041 (GLXC-11938), an inwardly rectifying potassium (Kir) channel inhibitor.
Source and Classification

VU937 was developed through collaborative efforts in medicinal chemistry, focusing on enhancing selectivity and efficacy for the target receptor. It falls under the classification of psychoactive substances, specifically targeting serotonin receptors, which play a crucial role in mood regulation and cognitive functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of VU937 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves creating a bicyclic structure that serves as the backbone for further modifications.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's binding affinity to the serotonin receptor.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The synthetic pathway is optimized for yield and purity, with analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry employed to confirm the structure and composition of VU937.

Molecular Structure Analysis

Structure and Data

VU937 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₉H₂₃N₃O, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 303.41 g/mol.
  • 3D Structure: The three-dimensional conformation is crucial for its interaction with the serotonin receptor, influencing its pharmacological properties.

Structural Features

Key features of VU937 include:

  • A central bicyclic system that enhances receptor binding.
  • Specific functional groups that facilitate interactions with amino acid residues in the receptor binding site.
Chemical Reactions Analysis

Reactions and Technical Details

VU937 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Receptor Binding: The primary reaction of interest involves VU937 binding to the serotonin receptor, which can be studied using radiolabeled ligands to quantify binding affinity.
  2. Metabolism: In vivo studies reveal that VU937 is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

These reactions are critical for understanding both the efficacy and safety profile of VU937 in therapeutic contexts.

Mechanism of Action

Process and Data

The mechanism of action of VU937 primarily involves antagonism of the serotonin receptor subtype 2A. Upon administration, VU937 competes with serotonin for binding at the receptor site:

  1. Receptor Interaction: By binding to the serotonin receptor, VU937 prevents serotonin from exerting its effects, which can lead to alterations in neurotransmitter release patterns.
  2. Therapeutic Effects: This antagonistic action is believed to contribute to its potential therapeutic benefits in conditions characterized by dysregulated serotonin signaling.

Research indicates that VU937 may also influence downstream signaling pathways associated with mood regulation and cognitive function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water, which impacts formulation strategies for drug delivery.

Chemical Properties

  • Stability: VU937 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Understanding the pKa values is essential for predicting solubility and permeability characteristics relevant to pharmacokinetics.
Applications

Scientific Uses

VU937 has significant potential applications in scientific research, particularly in pharmacology and neuroscience:

  1. Psychiatric Research: Investigated as a candidate for treating schizophrenia and depression due to its selective action on serotonin receptors.
  2. Neuroscience Studies: Utilized in studies exploring the role of serotonin in mood regulation and cognitive processes.

Ongoing research aims to elucidate further its therapeutic potential and refine its application in clinical settings.

Introduction to VU937

Chemical Identity and Classification of VU937

VU937 is a synthetic small molecule with the systematic IUPAC name 1-Cyclobutyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one. Its molecular formula is C₁₄H₁₇F₃N₂O, corresponding to a molecular weight of 286.30 g/mol [1] [4]. The compound features a cyclobutyl carbonyl group linked via an ethylene bridge to a tetrahydroindazole moiety bearing a trifluoromethyl substituent, contributing to its hydrophobic character. This structural configuration classifies VU937 within the category of heterocyclic organic compounds, specifically as a ketone-substituted indazole derivative [1].

Table 1: Physicochemical Properties of VU937

PropertyValue/Description
IUPAC Name1-Cyclobutyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one
Molecular FormulaC₁₄H₁₇F₃N₂O
Molecular Weight286.30 g/mol
CAS NumberNot assigned
SMILESO=C(C1CCC1)CN2N=C(C(F)(F)F)C3=C2CCCC3
InChIKeyIGNJNYPJSOBDFF-UHFFFAOYSA-N
AppearanceSolid powder
Purity>98%
SolubilitySoluble in DMSO
Storage ConditionsDry, dark, 0-4°C (short-term), -20°C (long-term)
Shelf Life>3 years when stored properly

The compound's partition coefficient (cLogP > 4) indicates significant lipophilicity, a property originally engineered to facilitate cuticular penetration in insects. However, its physicochemical profile differs critically from active Kir channel inhibitors in ways that define its functional role [2]. Analytical characterization confirms its stability under standard storage conditions for research purposes, typically supplied as a solid powder with purity exceeding 98% as determined by high-performance liquid chromatography (HPLC) or similar analytical techniques [1] [4].

Historical Development and Research Significance

VU937 emerged from a medicinal chemistry campaign at Vanderbilt University aimed at optimizing the inward rectifier potassium (Kir) channel inhibitor VU041 [2]. This research initiative sought to address the critical need for insecticides with novel mechanisms of action capable of overcoming widespread resistance to conventional chemical classes (e.g., pyrethroids, organophosphates) in mosquito vectors of deadly diseases including malaria, Zika virus, and dengue fever [2]. During lead optimization of VU041—a submicromolar-affinity inhibitor of Anopheles gambiae and Aedes aegypti Kir1 channels—researchers synthesized analogs with modifications to either the dihydroquinoline (right-hand portion) or tetrahydropyrazole (left-hand portion) moieties [2].

VU937 (designated as Compound 18 in the optimization library) was synthesized specifically through modification of the right-hand amide region while preserving the left-hand trifluoromethyl tetrahydropyrazole component. Pharmacological characterization revealed a substantial reduction in AnKir1 inhibitory activity (IC₅₀ = 29.7 μM) compared to the parent compound VU041 (IC₅₀ = 496 nM) [2]. This unanticipated loss of potency transformed VU937 from a therapeutic candidate into an invaluable pharmacological tool compound. Its research significance lies primarily in its application as a negative control in studies investigating Kir channel physiology in disease vectors, enabling researchers to distinguish target-specific effects from off-target or vehicle-related artifacts [2] [3].

Subsequent studies have validated its utility beyond mosquitoes, particularly in tick research where it serves as a critical control in salivary gland secretion assays investigating Kir channel function in Amblyomma americanum [3]. This established role in comparative physiology underscores its importance in basic arthropod research.

Comparative Analysis with Related Compounds (e.g., VU041)

VU937 shares a core structural scaffold with its pharmacologically active analog VU041 but exhibits markedly distinct biological properties due to specific chemical modifications:

Table 2: Comparative Analysis of VU937 and VU041

CharacteristicVU041VU937
Chemical Structure1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one1-Cyclobutyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one
Key Structural FeatureDihydroquinoline groupCyclobutyl group
AnKir1 InhibitionIC₅₀ = 496 nM (patch clamp)IC₅₀ = 29.7 μM (patch clamp)
Potency DifferentialReference compound~60-fold less potent than VU041
Topical Toxicity (Mosquitoes)ED₅₀ values: 1.9-2.9 μg/mosquitoNon-toxic at equivalent doses
Mammalian Kir2.1 ActivityIC₅₀ = 12.7 μMNot reported
Primary Research UtilityLead insecticide candidateNegative control in Kir studies

The critical structural distinction resides in the replacement of the dihydroquinoline ring in VU041 with a cyclobutyl group in VU937. This modification dramatically reduced binding affinity for AnKir1 channels, as evidenced by electrophysiological studies showing a rightward shift in the concentration-response curve [2]. Whole-cell patch clamp experiments quantified this difference, demonstrating that VU937 inhibits AnKir1 with an IC₅₀ of 29.7 μM (95% CI: 17.7–49.9 μM), approximately 60-fold less potent than VU041 (IC₅₀ = 496 nM) [2]. This pronounced difference in target engagement translates to functional outcomes: while VU041 exhibits potent topical toxicity against both insecticide-susceptible and resistant strains of An. gambiae and Ae. aegypti, VU937 shows no significant toxicity at equivalent doses [2].

The functional inertness of VU937 at physiologically relevant concentrations makes it particularly valuable for mechanism-of-action studies. For example, when VU041 impairs fluid secretion in mosquito Malpighian tubules or tick salivary glands, researchers can administer VU937 under identical conditions to determine whether observed effects stem specifically from Kir1 inhibition rather than non-specific actions [3]. This application has extended beyond mosquitoes to tick research, where VU937 helped establish that Kir channel inhibition—not general cellular toxicity—underlies the disruption of salivary secretion in Amblyomma americanum following VU041 exposure [3].

Furthermore, VU937 differs from the optimized analog VU730, which retained AnKir1 potency while eliminating activity against mammalian Kir2.1 channels. This positions VU937 uniquely as a structural analog control rather than a lead compound for insecticide development [2]. Its consistent inactivity across multiple assay systems has cemented its role as a standard reference negative control in arthropod Kir channel pharmacology.

Compounds Mentioned

  • VU937
  • VU041
  • VU730
  • VU625
  • VU573
  • VU590
  • VU688
  • VU0071063
  • VU063-I

Properties

Product Name

VU937

IUPAC Name

1-Cyclobutyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one

Molecular Formula

C14H17F3N2O

Molecular Weight

286.3

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)13-10-6-1-2-7-11(10)19(18-13)8-12(20)9-4-3-5-9/h9H,1-8H2

InChI Key

IGNJNYPJSOBDFF-UHFFFAOYSA-N

SMILES

O=C(C1CCC1)CN2N=C(C(F)(F)F)C3=C2CCCC3

Solubility

Soluble in DMSO

Synonyms

VU937; VU-937; VU 937

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.